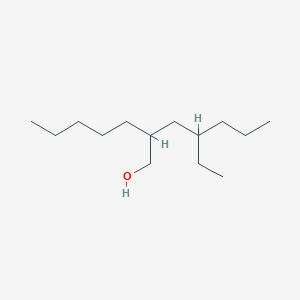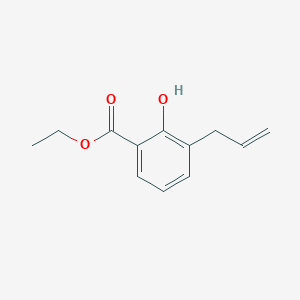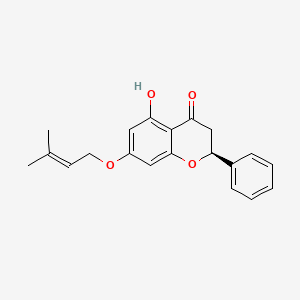
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- typically involves multi-step organic reactions. The starting materials are usually phenolic compounds, which undergo various chemical transformations such as alkylation, hydroxylation, and cyclization to form the benzopyran core. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyrans and their derivatives.
Biology
In biology, the compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It may also be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
In medicine, 4H-1-Benzopyran-4-one derivatives are explored for their therapeutic potential. They may act as lead compounds for the development of new drugs targeting various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its derivatives can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzopyran derivatives such as flavonoids, coumarins, and chromones. These compounds share a common benzopyran core but differ in their substituents and functional groups.
Uniqueness
The uniqueness of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-((3-methyl-2-butenyl)oxy)-2-phenyl-, (S)- lies in its specific substituents, which confer distinct chemical and biological properties. Its unique structure may result in specific interactions with molecular targets, leading to its potential therapeutic applications.
Propriétés
Numéro CAS |
94393-10-9 |
|---|---|
Formule moléculaire |
C20H20O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(2S)-5-hydroxy-7-(3-methylbut-2-enoxy)-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-13(2)8-9-23-15-10-16(21)20-17(22)12-18(24-19(20)11-15)14-6-4-3-5-7-14/h3-8,10-11,18,21H,9,12H2,1-2H3/t18-/m0/s1 |
Clé InChI |
WZSJHPLGMXDPQW-SFHVURJKSA-N |
SMILES isomérique |
CC(=CCOC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O)C |
SMILES canonique |
CC(=CCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


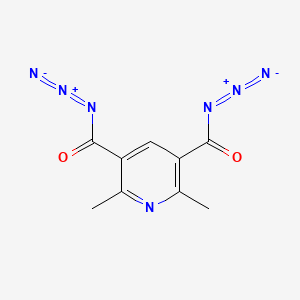
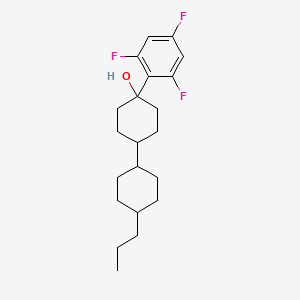
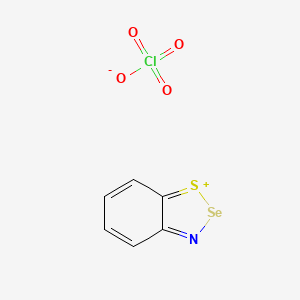
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)

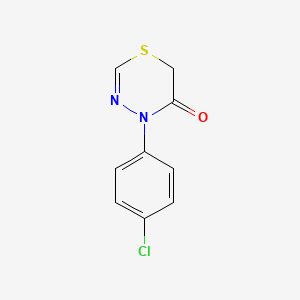
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
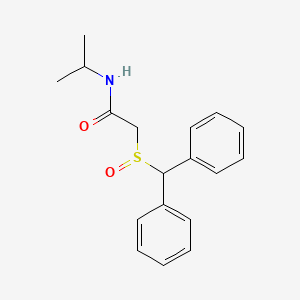
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
